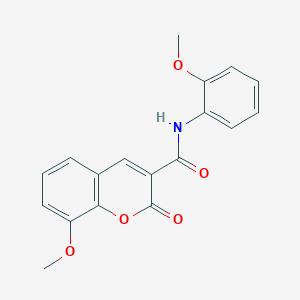
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AG-014699, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which target cancer cells with defects in DNA repair pathways.
Mécanisme D'action
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates, leading to the formation of double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell death in cancer cells with BRCA mutations, while sparing normal cells.
Biochemical and Physiological Effects:
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in animal models. In addition, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. However, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can also cause off-target effects, such as bone marrow suppression and gastrointestinal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a valuable tool compound for investigating the role of PARP inhibitors in cancer biology and DNA repair pathways. Its high potency and selectivity make it a useful probe for studying PARP enzymes. However, its off-target effects and limited solubility can pose challenges in experimental design and interpretation.
Orientations Futures
In this field include the optimization of PARP inhibitors for specific cancer types and patient populations, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of PARP inhibitors in DNA repair pathways and cancer biology continues to be an active area of research.
Méthodes De Synthèse
The synthesis of 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of 2-methoxyphenylamine with 4-hydroxy-2H-chromen-2-one, followed by the reaction with ethyl chloroformate to form the corresponding carboxylic acid. The carboxylic acid is then coupled with 2-amino-5-methoxybenzoic acid to obtain 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The purity of the final product is ensured by recrystallization and HPLC analysis.
Applications De Recherche Scientifique
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has shown promising results as a single agent or in combination with other chemotherapeutic agents. In addition, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been used as a tool compound to investigate the role of PARP inhibitors in DNA repair pathways and cancer biology.
Propriétés
IUPAC Name |
8-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(23-2)16(11)24-18(12)21/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCAIIUXTOLIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
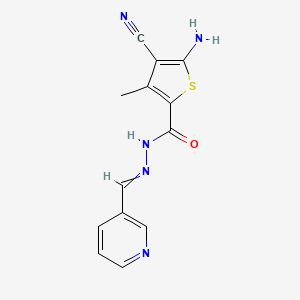
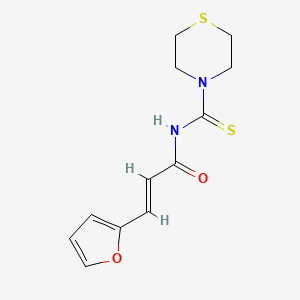
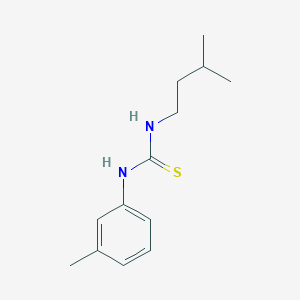

![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
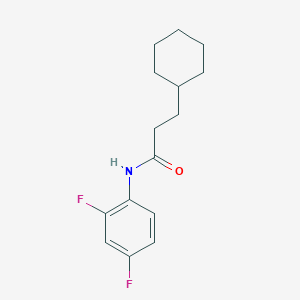
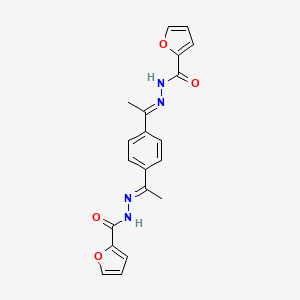


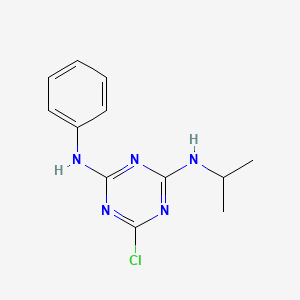
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)